4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
876952-24-8 |
|---|---|
Molecular Formula |
C21H15ClN2O2S |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-[2-(2-chlorophenyl)pyrazol-3-yl]-6-phenylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C21H15ClN2O2S/c22-16-8-4-5-9-18(16)24-17(10-11-23-24)15-12-21(20(26)13-19(15)25)27-14-6-2-1-3-7-14/h1-13,25-26H |
InChI Key |
ACUUQZVDBLZXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2)C3=CC=NN3C4=CC=CC=C4Cl)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Sulfanyl Groups
- Compound A: 5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (from ) Key differences: Replaces the cyclohexadienone core with a triazinone system. Synthetic route: Utilizes Diels-Alder cycloaddition, differing from the target compound’s likely condensation-based synthesis .
- Compound B: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) Key differences: Replaces the cyclohexadienone with a trifluoromethyl-pyrazole-carbaldehyde system. The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the hydroxy group in the target compound.
Electronic and Noncovalent Interaction Profiles
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Electron Density | High conjugation (π-π) | Localized nitro group | Polarizable CF3 group |
| H-Bond Donors | 1 (OH) | 0 | 0 |
| H-Bond Acceptors | 3 (ketone, pyrazole) | 4 (triazinone, nitro) | 2 (carbaldehyde) |
| van der Waals Surface | Planar (cyclohexadienone) | Bulky triazinone | Compact pyrazole |
- Noncovalent Interactions: The target compound’s hydroxy group enables stronger hydrogen bonding than Compounds A or B, as shown by electron density topology analysis . Its phenylsulfanyl group facilitates sulfur-mediated interactions (e.g., S···π contacts), absent in Compound A’s nitrobenzoyl group .
Computational Similarity Metrics
- Tanimoto Coefficient : Structural similarity between the target compound and Compound A is moderate (estimated ~0.65) due to shared pyrazole and aryl groups but divergent core structures .
- CSNAP Algorithm : Predicts overlapping targets (e.g., kinase inhibition) for the target compound and Compound B, driven by sulfanyl and halogen substituents .
Research Findings and Implications
Bioactivity Prediction : The target compound’s hydroxy and sulfanyl groups may enhance solubility and target binding compared to Compound B’s trifluoromethyl group, which prioritizes membrane permeability .
Synthetic Challenges: The cyclohexadienone core in the target compound likely requires precise oxidation conditions, contrasting with the straightforward cycloaddition used for Compound A .
Environmental Stability : Sulfanyl-containing compounds (target and Compound B) may exhibit higher photodegradation rates than nitro-substituted analogues (Compound A), per environmental monitoring frameworks .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing 4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves cyclocondensation or copolymerization strategies, as seen in analogous heterocyclic systems. For example, controlled copolymerization of chlorophenyl-substituted monomers (e.g., CMDA derivatives) with sulfur-containing reagents (e.g., phenylsulfanyl groups) can be optimized using initiators like ammonium persulfate (APS) in polar solvents (e.g., 1,4-dioxane) at 60–80°C under nitrogen . Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is recommended to isolate intermediates. Reaction parameters such as molar ratios, temperature, and solvent polarity should be systematically varied to maximize yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., chlorophenyl, sulfanyl groups) and aromatic proton environments.
- IR : Identify key functional groups (e.g., hydroxy, ketone, sulfanyl) via characteristic stretches (e.g., 3200–3500 cm for -OH, 1650–1750 cm for carbonyl) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNOS) and isotopic patterns.
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodology : Conduct accelerated stability studies under varying conditions (light, temperature, humidity). For example, store samples in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group or decomposition of the dihydro-pyrazolylidene moiety. Monitor degradation via HPLC at intervals (0, 7, 30 days) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology : If conflicting bioactivity results arise (e.g., anti-proliferative vs. non-cytotoxic effects), perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols. Include positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like Annexin V). Cross-reference structural analogs (e.g., marine-derived phenolic compounds with chlorophenyl groups) to identify substituent-dependent activity trends .
Q. What experimental designs are suitable for probing the mechanism of action of this compound in enzymatic inhibition?
- Methodology : Use kinetic assays (e.g., fluorometric or spectrophotometric) to study inhibition of target enzymes (e.g., kinases, oxidoreductases). For example, pre-incubate the compound with the enzyme, then add substrate (e.g., ATP for kinases) and measure initial reaction rates. Determine inhibition constants () and mode (competitive/uncompetitive) via Lineweaver-Burk plots. Pair with molecular docking studies to predict binding interactions with catalytic sites .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
- Methodology : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) or chiral stationary phase (CSP) chromatography for resolution. For example, use (R)-BINAP ligands during cyclization steps to induce stereoselectivity in the dihydro-pyrazolylidene core. Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA column) and circular dichroism (CD) spectroscopy .
Q. What strategies mitigate interference from by-products during spectroscopic characterization?
- Methodology : For complex mixtures, use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Combine with hyphenated methods like LC-MS/MS to correlate chromatographic peaks with spectral data. For elemental analysis, employ combustion analysis (C, H, N) and X-ray photoelectron spectroscopy (XPS) for sulfur and chlorine quantification .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Account for solvent impurities (e.g., residual water in DMSO) and compound hydration states. Compare with computational predictions (e.g., Hansen solubility parameters) to identify outliers. If discrepancies persist, consider polymorphic forms (e.g., crystalline vs. amorphous) via X-ray diffraction (XRD) .
Tables
| Key Functional Groups | Characterization Technique | Expected Data |
|---|---|---|
| Chlorophenyl ring | H NMR | δ 7.2–7.5 (m, 4H) |
| Sulfanyl group (-SPh) | IR | 2550–2600 cm (weak) |
| Dihydro-pyrazolylidene | HRMS | [M+H] m/z 435.0521 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
